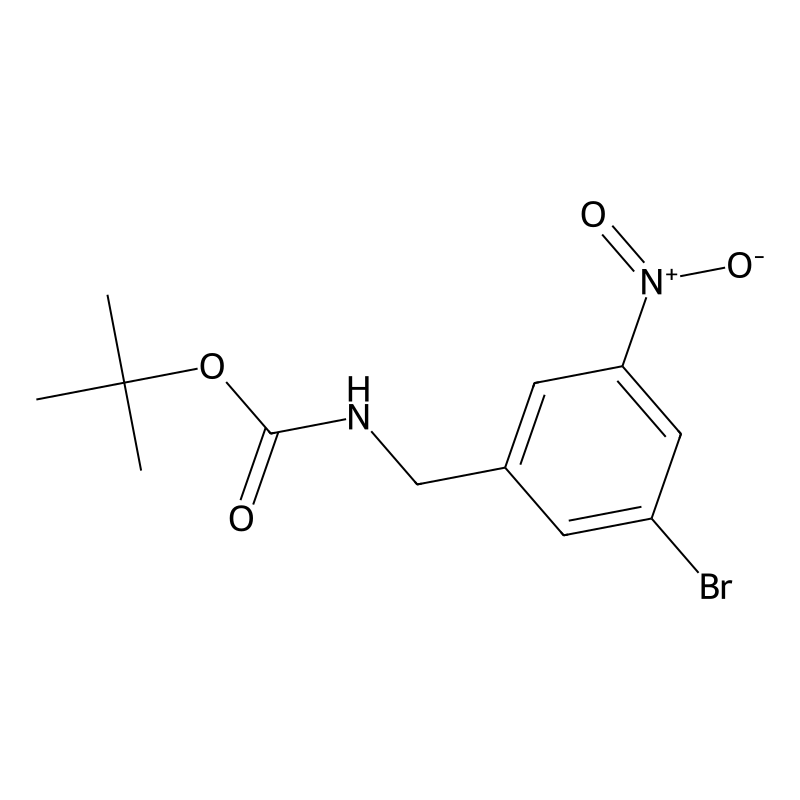

(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a nitro group attached to a benzyl moiety, along with a tert-butyl ester of carbamic acid. The chemical formula for this compound is , and it has a molecular weight of approximately 315.17 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of derivatives with varying biological activities.

- Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can hydrolyze to form the corresponding carboxylic acid and alcohol.

- Reduction: The nitro group can be reduced to an amine, potentially altering the compound's biological properties.

Research indicates that (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester exhibits various biological activities. Preliminary studies suggest it may have potential as an antimicrobial agent and could influence certain enzymatic pathways due to its structural components. The presence of both the nitro and bromine substituents may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation .

The synthesis of (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester typically involves multiple steps:

- Bromination and Nitration: Starting from a suitable benzyl derivative, bromination is performed to introduce the bromine atom, followed by nitration to add the nitro group at the 5-position.

- Carbamate Formation: The resulting bromo-nitro benzyl compound is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester.

- Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

Studies on the interactions of (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester with biological systems are ongoing. Preliminary findings suggest that its unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Bromo-benzyl)-carbamic acid tert-butyl ester | Bromine on benzyl; tert-butyl carbamate | Lacks nitro group, potentially different activity |

| (2-Amino-benzyl)-carbamic acid tert-butyl ester | Amino group instead of nitro | May exhibit different biological properties |

| (3-Bromo-4-nitro-benzyl)-carbamic acid tert-butyl ester | Bromine and nitro at different positions | Variation in reactivity due to position change |

| (3-Bromo-5-fluorobenzyl)-carbamic acid tert-butyl ester | Fluorine substitution instead of nitro | Different electronic properties affecting reactivity |

These compounds highlight the uniqueness of (3-Bromo-5-nitro-benzyl)-carbamic acid tert-butyl ester due to its combination of both bromine and nitro groups on the benzene ring, which may influence its chemical reactivity and biological activity differently compared to similar compounds.

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl N-(3-bromo-5-nitrobenzyl)carbamate, derived from its benzyl core substituted with bromine (position 3) and nitro (position 5) groups, linked to a carbamate functional group protected by a tert-butyl ester. The numbering follows priority rules, with the nitro group (-NO₂) receiving higher precedence over bromine (-Br) due to its higher atomic weight contribution.

The molecular formula C₁₂H₁₅BrN₂O₄ (MW: 331.16 g/mol) reflects the tert-butyl group’s contribution (C₄H₉), the benzyl backbone (C₇H₄BrN₂O₂), and the carbamate linkage (-O-C(=O)-NH-). The SMILES string CC(C)(C)OC(=O)NCc1cc(Br)cc(c1)N+[O-] encodes the connectivity, emphasizing the spatial relationship between substituents.

Molecular Geometry and Conformational Analysis

The benzene ring adopts a planar geometry, with bromine and nitro groups inducing steric and electronic distortions. Density functional theory (DFT) studies of analogous carbamates reveal that the tert-butyl group adopts a staggered conformation to minimize steric clashes with the benzyl moiety. The carbamate’s C-N bond exhibits partial double-bond character (1.34 Å) due to resonance stabilization, limiting rotation and favoring a trans configuration between the tert-butyl oxygen and benzyl nitrogen.

Conformational flexibility arises from:

- Nitro group orientation: The nitro group’s resonance with the aromatic ring stabilizes a coplanar arrangement, reducing torsional strain.

- tert-butyl steric effects: The bulky tert-butyl group restricts rotation around the carbamate’s C-O bond, favoring a conformation where it projects away from the benzene ring.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by three key features:

- Carbamate resonance: Delocalization of the nitrogen lone pair into the carbonyl group creates partial double-bond character, stabilizing the molecule (Figure 1A). This resonance lowers the C-N rotational barrier by ~3–4 kcal/mol compared to amides, enhancing electrophilicity.

- Nitro group electron withdrawal: The -NO₂ group withdraws electron density via inductive and resonance effects, polarizing the benzene ring and increasing carbamate’s susceptibility to nucleophilic attack at the carbonyl carbon.

- Bromine’s electronegativity: The bromine atom exerts an inductive (-I) effect, further depleting electron density at the benzyl position and influencing regioselectivity in substitution reactions.

Figure 1: (A) Resonance structures of the carbamate group. (B) Electron density map highlighting regions of high electrophilicity (red) near the carbonyl group.

Comparative Analysis with Analogous Bromo-Nitro-Benzyl Carbamates

A comparative analysis reveals how structural variations impact physicochemical properties (Table 1):

Key observations:

- Steric effects: The tert-butyl group in the target compound improves stability against hydrolysis compared to benzyl analogs.

- Electronic modulation: Bromine’s -I effect increases electrophilicity at the carbonyl carbon relative to fluorine.

- Solubility: The tert-butyl derivative exhibits lower aqueous solubility (logP ≈ 2.8) than its benzyl counterpart (logP ≈ 3.1) due to increased hydrophobicity.